![molecular formula C19H14F2N4O B11228889 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228889.png)

2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

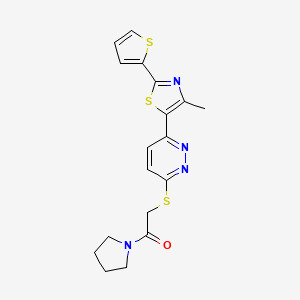

2-(4-Fluorbenzyl)-7-(2-fluor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin ist eine heterocyclische Verbindung, die zur Familie der [1,2,4]triazolo[1,5-a]pyrimidine gehört. Diese Klasse von Verbindungen ist bekannt für ihre vielfältigen pharmakologischen Aktivitäten, darunter Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften . Die einzigartige Struktur dieser Verbindung, die sowohl Fluorbenzyl- als auch Fluormethoxyphenylgruppen aufweist, trägt zu ihrem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Fluorbenzyl)-7-(2-fluor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin umfasst typischerweise mehrstufige organische Reaktionen

Bildung des Triazolo[1,5-a]pyrimidin-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Einführung von Substituenten: Die Fluorbenzyl- und Fluormethoxyphenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, typischerweise unter Verwendung von Reagenzien wie Natriumhydrid (NaH) und Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren zur Steigerung der Reaktions-Effizienz und Ausbeute. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können den Triazolo[1,5-a]pyrimidinring angreifen und möglicherweise zur Bildung von Dihydroderivaten führen.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, was eine weitere Funktionalisierung ermöglicht.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Halogenierung unter Verwendung von Reagenzien wie Brom (Br2) oder Chlorierung unter Verwendung von Thionylchlorid (SOCl2).

Hauptprodukte

Oxidation: Bildung von Fluormethoxybenzoesäure-Derivaten.

Reduktion: Bildung von Dihydrotriazolo[1,5-a]pyrimidin-Derivaten.

Substitution: Bildung von halogenierten Derivaten mit Potenzial für weitere Funktionalisierung.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorbenzyl)-7-(2-fluor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Als Baustein für die Synthese komplexerer Moleküle mit potenziellen pharmazeutischen Anwendungen.

Biologie: Studien zu seinen Interaktionen mit biologischen Zielen, einschließlich Enzymen und Rezeptoren.

Medizin: Untersuchungen zu seinem Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, die Zellproliferation zu hemmen.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Fluorbenzyl)-7-(2-fluor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, was zu veränderten zellulären Prozessen führt. Darüber hinaus kann seine Fähigkeit, mit bestimmten Rezeptoren zu interagieren, Signaltransduktionswege modulieren, was zu therapeutischen Effekten führt.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology: Studied for its interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, its ability to interact with specific receptors can modulate signal transduction pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Chlorbenzyl)-7-(2-chlor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin

- 2-(4-Methylbenzyl)-7-(2-methyl-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen weist 2-(4-Fluorbenzyl)-7-(2-fluor-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin aufgrund des Vorhandenseins von Fluoratomen einzigartige Eigenschaften auf. Fluoratome können die metabolische Stabilität und Bioverfügbarkeit der Verbindung verbessern, was sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung macht. Darüber hinaus kann das spezifische Substitutionsschema an den aromatischen Ringen die Bindungsaffinität und Selektivität der Verbindung gegenüber biologischen Zielen beeinflussen.

Eigenschaften

Molekularformel |

C19H14F2N4O |

|---|---|

Molekulargewicht |

352.3 g/mol |

IUPAC-Name |

7-(2-fluoro-4-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C19H14F2N4O/c1-26-14-6-7-15(16(21)11-14)17-8-9-22-19-23-18(24-25(17)19)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3 |

InChI-Schlüssel |

WOUFYORHCINVEK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11228813.png)

![N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B11228814.png)

![1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228817.png)

![N-(4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228829.png)

![N-(3-chloro-4-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228830.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228835.png)

![4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11228845.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11228848.png)

![N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228868.png)

![N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11228871.png)

![N-(2-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228886.png)